molecular formula C11H12O2S B8277588 1-(Phenylthio)pentane-2,4-dione

1-(Phenylthio)pentane-2,4-dione

Cat. No.: B8277588
M. Wt: 208.28 g/mol
InChI Key: XONQJZYCHZILBQ-UHFFFAOYSA-N
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Description

1-(Phenylthio)pentane-2,4-dione is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

1-phenylsulfanylpentane-2,4-dione

InChI

InChI=1S/C11H12O2S/c1-9(12)7-10(13)8-14-11-5-3-2-4-6-11/h2-6H,7-8H2,1H3

InChI Key

XONQJZYCHZILBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CSC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(Phenyltlhio)pentane-2,4-dione Stir 1,1-dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate (1.11 g, 3.60 mmol) in TFA (3 mL) for 20 h at RT. Quench with water (10 mL), and extract using diethyl ether (10 mL). Wash organic layer with water (3×10 mL), dry (MgSO4), concentrate and purify (silica gel chromatography, eluting with 100:0 to 80:20 2-methylpentane:EtOAc) to give the title compound as an orange oil (513 mg, 69%).
[Compound]
Name
1-(Phenyltlhio)pentane-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

1,1-Dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate Add tert-butyl acetoacetate (1.30 mL, 8.0 mmol) dropwise to a solution of sodium tert-butoxide (770 mg, 8.0 mmol) in diethyl ether (15 mL) at 0° C. under nitrogen. Stir the white precipitate at RT for 20 h and cool to 0° C. Add (phenylthio)acetyl chloride (1.2 mL, 8.0 mmol) dropwise and observe as the suspension turns yellow, then becomes a clear solution, and finally forms a white precipitate when all the reagent is added. Stir the reaction for 24 h at RT. Quench with 2 N HCl (15 mL), wash the aqueous layer with EtOAc (15 mL). Dry (MgSO4), concentrate and purify (silica gel chromatography, eluting with 100:0 to 90:10 2-methylpentane:EtOAc) to give the title compound as light yellow solid (1.11 g, 48%)
Name
1,1-Dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
48%

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